molecular formula C15H13ClN2O B091903 [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 5652-60-8

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B091903
CAS No.: 5652-60-8
M. Wt: 272.73 g/mol
InChI Key: VUZVSFJBGRTRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 4-chlorobenzyl group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVSFJBGRTRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353510
Record name [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5652-60-8
Record name [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzimidazole Core Formation via Condensation Reactions

The benzimidazole scaffold is typically constructed through acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. A prominent method involves refluxing o-phenylenediamine with glycolic acid in hydrochloric acid, yielding (1H-benzo[ d]imidazol-2-yl)methanol as the intermediate. This step exploits the reactivity of glycolic acid’s α-hydroxy group, which facilitates cyclization under acidic conditions. The hydroxymethyl group at the 2-position of the benzimidazole is retained for subsequent functionalization.

Reaction Conditions :

  • Reactants : o-Phenylenediamine (1 eq), glycolic acid (1.2 eq)

  • Catalyst : Concentrated HCl (4 M)

  • Temperature : Reflux (~100°C)

  • Yield : 70–85%

Alkylation with 4-Chlorobenzyl Halides

The introduction of the 4-chlorobenzyl group to the benzimidazole nitrogen is achieved via nucleophilic substitution. (1H-Benzo[ d]imidazol-2-yl)methanol is treated with 4-chlorobenzyl chloride or bromide in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen and enhance nucleophilicity.

Representative Procedure :

  • Dissolve (1H-benzo[ d]imidazol-2-yl)methanol (1 eq) in anhydrous dimethylformamide (DMF).

  • Add K₂CO₃ (2 eq) and 4-chlorobenzyl chloride (1.5 eq).

  • Stir at 60–80°C for 12–24 hours.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Yield : 47–88%, depending on stoichiometry and solvent.

Alternative Methodologies and Optimization

CatalystSolventTemperatureYield (%)
MnO₂DCM/MeOH40°C51–85
[Ru(bpbp)(pydic)]H₂O/H₂O₂50°C70

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts alkylation efficiency:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Inorganic bases (K₂CO₃, NaOH) outperform organic bases (e.g., triethylamine) in deprotonating the benzimidazole nitrogen, as evidenced by higher yields in patent methodologies.

Temperature and Time Dynamics

  • Alkylation : Elevated temperatures (60–80°C) reduce reaction times from 24 hours to 12 hours but risk side reactions, such as over-alkylation.

  • Condensation : Prolonged reflux (>8 hours) in HCl maximizes cyclization but may degrade acid-sensitive functional groups.

Purification and Characterization

Workup Procedures

Post-reaction workup often involves liquid-liquid extraction with dichloromethane or ethyl acetate to isolate the product from aqueous byproducts. For example, a patented method describes adding water and dichloromethane to the reaction mixture, followed by phase separation and solvent evaporation under reduced pressure.

Crystallization Techniques

Recrystallization from acidic solutions (e.g., 30% H₂SO₄) effectively purifies the compound, as demonstrated in gram-scale syntheses. This step removes unreacted starting materials and inorganic salts, yielding >95% pure product.

Spectroscopic Validation

  • ¹H NMR : Key signals include the hydroxymethyl proton at δ 4.6–5.0 ppm and aromatic protons from the benzimidazole (δ 7.2–7.8 ppm) and 4-chlorobenzyl groups (δ 5.4 ppm for CH₂).

  • 13C NMR : The hydroxymethyl carbon appears at δ 60–62 ppm, while the imine carbon (C=N) resonates at δ 149–151 ppm.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Ruthenium complexes, though efficient in oxidation steps, are costly for large-scale production. Alternatives like MnO₂ offer lower costs but require higher stoichiometric loads, complicating waste management .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the 4-chlorobenzyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with amines : In polar aprotic solvents (e.g., DMSO), the chlorine can be replaced by amine groups to form secondary amines .

  • Hydrolysis : Under basic aqueous conditions (e.g., NaOH), hydrolysis replaces chlorine with hydroxyl groups, yielding [1-(4-hydroxybenzyl)-1H-benzimidazol-2-yl]methanol .

Table 1: Substitution Reactions and Yields

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 12 hoursHydrazide derivatives68–90%
Sodium hydroxideAqueous, 80°C, 2 hoursHydroxyl-substituted benzimidazole74%

Condensation Reactions

The hydroxymethyl group participates in condensation with carbonyl compounds:

  • Quinoxaline formation : Reacts with o-phenylenediamine in 1,4-dioxane under reflux to form quinoxaline derivatives .

  • Methanone synthesis : In DMF with sulfur, forms (1H-benzimidazol-2-yl)(phenyl)methanone via C–N bond formation .

Key Conditions :

  • Quinoxaline pathway : Solvent = 1,4-dioxane; temperature = 100°C; time = 6–8 hours .

  • Methanone pathway : Solvent = DMF; additive = sulfur; temperature = 120°C .

Hydrogen Bonding and Crystal Interactions

The hydroxymethyl group engages in hydrogen-bonding networks, influencing reactivity:

  • N–H⋯O interactions : Stabilizes intermediates during substitution reactions .

  • O–H⋯N bonding : Enhances solubility in polar solvents, facilitating reactions in methanol or ethanol .

Structural Data :

  • π–π stacking between benzimidazole rings (centroid distance = 3.720 Å) .

  • Dihedral angles between benzimidazole and central benzene ring: 11.6°–24.0° .

Synthetic Optimization

Industrial-scale synthesis employs:

  • Solvent systems : Ethanol/methanol for cost-effectiveness .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Industrial Synthesis Parameters

ParameterDetailsSource
Scale10–100 kg batches
CatalystBoric acid (0.5–1.0 equiv.)
Yield85–90%

Stability and Reactivity Trends

  • pH sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions via benzimidazole ring cleavage .

  • Thermal stability : Stable up to 200°C; decomposition observed at higher temperatures .

This compound’s versatility in substitution, condensation, and hydrogen-bond-driven reactions makes it valuable for synthesizing pharmacologically active derivatives. Further studies exploring its catalytic applications or enantioselective modifications are warranted.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
  • Evaluated for its ability to inhibit certain enzymes or receptors.

Industry:

  • Used in the production of pharmaceuticals and agrochemicals.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with the synthesis of nucleic acids or proteins, disrupting cellular processes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical attributes of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol with related benzimidazole derivatives:

Compound Name 1-Substituent 2-Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-Chlorobenzyl -CH₂OH C₁₅H₁₃ClN₂O 284.73 g/mol Potential H-bond donor; uncharacterized bioactivity Inferred
1-(4-Chlorobenzyl)-1H-benzimidazol-2-amine 4-Chlorobenzyl -NH₂ C₁₄H₁₂ClN₃ 257.72 g/mol Synthesized in 67% yield; >98% purity (LCMS/NMR)
(1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol 4-(4-Chlorophenoxy)butyl -CH₂OH C₁₈H₁₉ClN₂O₂ 330.81 g/mol Predicted pKa 13.83; higher lipophilicity
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl -CH₂CH₂OH C₁₂H₁₄N₂O 202.25 g/mol Forms layered crystal structures via O–H···N/O bonds
1H-Benzimidazol-2-yl(phenyl)methanol Phenyl -CH₂OH C₁₄H₁₂N₂O 224.26 g/mol Known as Hydrobenzole; antifungal applications

Key Differentiators

  • Functional Group Flexibility : The hydroxymethyl group offers synthetic versatility for further derivatization (e.g., esterification, glycosylation) compared to amines () or ethers ().
  • Crystallinity: Ethanol derivatives () form layered structures via hydrogen bonds, whereas the target’s methanol group may lead to distinct packing modes .

Biological Activity

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings, case studies, and detailed data on the biological activities of this compound.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a chlorobenzyl group and a hydroxymethyl moiety. This structural configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterial0.5 µg/mL
Escherichia coliBacterial1.0 µg/mL
Candida albicansFungal0.25 µg/mL
Pseudomonas aeruginosaBacterial2.0 µg/mL

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation Against NSCLC
A study evaluated the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation in animal models of arthritis.

Table 2: Anti-inflammatory Effects in Animal Models

ModelDose (mg/kg)Inflammation Reduction (%)
Carrageenan-induced paw edema10050%
Complete Freund's adjuvant5045%

These findings suggest that this compound may inhibit pro-inflammatory cytokines and modulate immune responses .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound, particularly its ability to inhibit cholinesterase activity, which is crucial in Alzheimer's disease therapy.

Table 3: Cholinesterase Inhibition Activity

CompoundIC50 (µg/mL)
This compound16.73
Standard (Donepezil)14.44

The results indicate that the compound exhibits comparable cholinesterase inhibition to established drugs, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

The proposed mechanism of action for this compound involves interaction with specific molecular targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Neuroprotective : Cholinesterase inhibition leading to increased acetylcholine levels.

Q & A

Q. What are the recommended synthetic methodologies for [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol?

The synthesis of benzimidazole derivatives typically involves condensation reactions between substituted benzimidazoles and appropriate electrophiles. For example:

  • Step 1 : React 1H-benzimidazole with acetyl chloride under reflux conditions to form 1-(1H-benzimidazol-2-yl)ethanone, followed by recrystallization in methanol .
  • Step 2 : Introduce the 4-chlorobenzyl group via nucleophilic substitution or alkylation. A similar approach was used in synthesizing 1-(4-chlorobenzyl) derivatives by reacting o-phenylenediamine with substituted aldehydes under reflux in dichloromethane, followed by MgSO₄-mediated dehydration .
  • Purification : Recrystallize the product using methanol/dichloromethane (7:3) to obtain single crystals for structural validation .

Q. How can the structure of this compound be validated experimentally?

  • X-ray crystallography : Resolve the crystal structure using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and intermolecular interactions. For example, dihedral angles between benzimidazole and aromatic rings (~80–83°) and hydrogen-bonding networks (O–H⋯O/N, C–H⋯O) stabilize the structure .
  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns. For instance, the 4-chlorobenzyl group exhibits characteristic aromatic proton splitting (δ ~7.2–7.4 ppm) .

Advanced Research Questions

Q. How should disordered solvent molecules in crystallographic studies be addressed?

Disordered methanol molecules in the crystal lattice (occupancy rates: 0.506, 0.373, 0.249) can be modeled using the SUMP command in SHELXL to constrain total occupancy to 1.0. Refinement parameters (e.g., R1 = 0.050, wR2 = 0.122) should be monitored to ensure convergence. Twin refinement (BASF ratio = 0.917/0.083) may also be required for twinned crystals .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal structure?

Intermolecular O–H⋯O (2.75–2.89 Å), O–H⋯N (2.62 Å), and C–H⋯O (3.21–3.31 Å) interactions create a 3D framework. Intramolecular hydrogen bonds (e.g., S(5) ring motifs) further stabilize the conformation. Graph-set analysis (as per Etter’s formalism) can classify these interactions into chains or rings, aiding in understanding packing efficiency .

Q. How can conflicting spectroscopic data between solid-state and solution-phase studies be resolved?

  • Solid-state vs. solution NMR : Crystal packing forces (e.g., hydrogen bonds) may shift proton signals. Compare solution-phase NMR with calculated chemical shifts from crystallographic data.
  • Dynamic effects : Conformational flexibility in solution (e.g., rotation of the 4-chlorobenzyl group) may cause peak splitting, absent in the rigid crystal lattice. Variable-temperature NMR can confirm this .

Q. What computational methods support the analysis of electronic properties?

  • DFT calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies (e.g., O–H stretching at ~3200 cm⁻¹) and electrostatic potential maps. Compare with experimental IR/Raman data.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H⋯H, H⋯O contacts) to rationalize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.